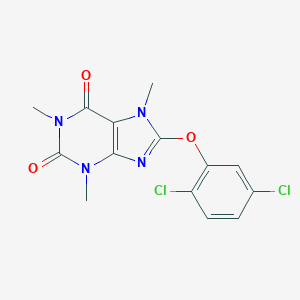![molecular formula C28H23ClN2O5S B409398 ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B409398.png)
ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction typically occurs in the presence of a base and under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学研究应用
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls, resulting in antibacterial effects . The exact pathways and molecular targets depend on the specific biological context.
相似化合物的比较
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-(Arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of substituents in ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct properties and potential applications.
属性
分子式 |
C28H23ClN2O5S |
|---|---|
分子量 |
535g/mol |
IUPAC 名称 |
ethyl (2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5S/c1-4-35-27(33)24-16(2)30-28-31(25(24)20-10-5-6-11-22(20)34-3)26(32)23(37-28)15-19-12-13-21(36-19)17-8-7-9-18(29)14-17/h5-15,25H,4H2,1-3H3/b23-15- |
InChI 键 |
RLAHZJVHYGMKBT-HAHDFKILSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


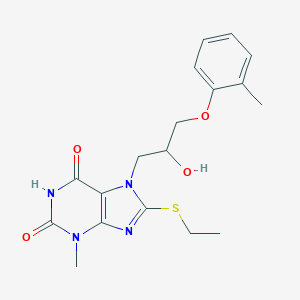
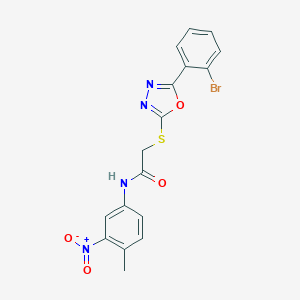
![8-[(Anilinocarbonyl)oxy]octyl phenylcarbamate](/img/structure/B409318.png)
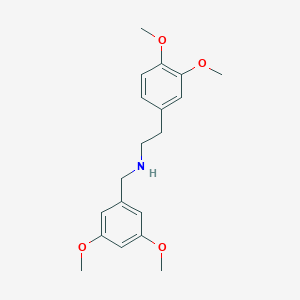
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]cyclohexanamine](/img/structure/B409321.png)
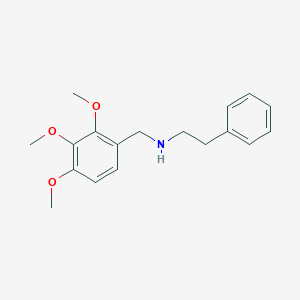
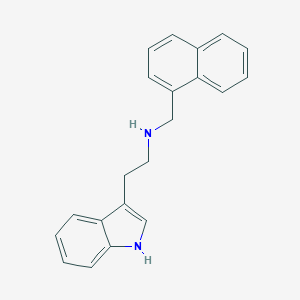
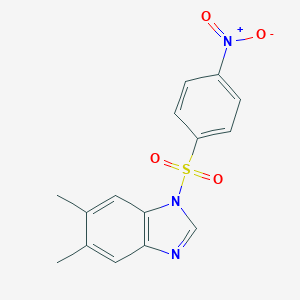
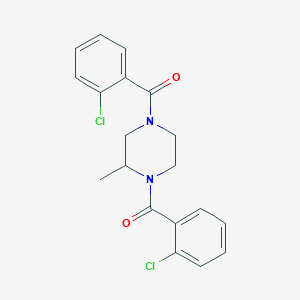
![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B409328.png)
![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409329.png)
![(5E)-2-(benzylamino)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B409330.png)
![2-(4-benzyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B409336.png)
